molecular formula C8H18NO.Cl<br>C8H18ClNO B14729683 4,4-Diethylmorpholin-4-ium chloride CAS No. 7152-16-1

4,4-Diethylmorpholin-4-ium chloride

Cat. No.: B14729683
CAS No.: 7152-16-1
M. Wt: 179.69 g/mol
InChI Key: XYIKTDMZTANICE-UHFFFAOYSA-M
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Description

4,4-Diethylmorpholin-4-ium chloride is a quaternary ammonium salt derived from morpholine, where two ethyl groups are bonded to the nitrogen atom, forming a cationic species paired with a chloride counterion. Quaternary morpholinium salts generally exhibit enhanced solubility in polar solvents and thermal stability compared to neutral morpholine derivatives, making them valuable in synthetic chemistry and materials science .

Properties

CAS No.

7152-16-1

Molecular Formula

C8H18NO.Cl
C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4,4-diethylmorpholin-4-ium;chloride

InChI

InChI=1S/C8H18NO.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

XYIKTDMZTANICE-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCOCC1)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethylmorpholin-4-ium chloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with diethyl sulfate under controlled conditions to introduce the ethyl groups at the 4-position. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethylmorpholin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent morpholine derivative.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholine compounds depending on the nucleophile used.

Scientific Research Applications

4,4-Diethylmorpholin-4-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell cycle regulation and cytokinesis. It may also modulate lysosomal pH by facilitating the transmembrane transport of anions across cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features, molecular properties, and applications of 4,4-Diethylmorpholin-4-ium chloride with related morpholine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound C₈H₁₈ClNO* Diethyl on N ~179.45 (calculated) Surfactant, phase-transfer catalyst
4-(4,6-Dimethoxy-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) C₁₀H₁₉ClN₄O₄ Triazine, methyl, methoxy 294.74 Peptide coupling reagent
4-(4,6-Dichloropyrimidin-2-yl)morpholine C₈H₈Cl₂N₂O Dichloropyrimidine 231.07 Pharmaceutical/agrochemical intermediate
4-[3-(4-Chlorobenzylideneamino)-2-oxooxazolidin-5-ylmethyl]morpholin-4-ium chloride monohydrate C₁₆H₂₀Cl₂N₃O₃·H₂O Oxazolidinone, chlorobenzyl 416.26 Antimicrobial research (crystallized form)

*Calculated based on stoichiometry; exact data unavailable in provided evidence.

Key Comparative Insights

  • Substituent Effects :

    • The diethyl groups in this compound increase lipophilicity compared to DMTMM’s polar triazine-methoxy groups, which enhance its utility in aqueous-organic biphasic reactions .
    • Neutral derivatives like 4-(4,6-Dichloropyrimidin-2-yl)morpholine lack ionic character, reducing solubility in polar solvents but enabling reactivity as nucleophilic intermediates in cross-coupling reactions .
  • Thermal and Crystallographic Behavior: DMTMM and the oxazolidinone-containing morpholinium salt () exhibit well-defined crystal structures (R factor = 0.043 for the latter), suggesting strong supramolecular interactions (e.g., hydrogen bonding) that stabilize their solid-state assemblies . The diethyl analog may display similar ionic packing motifs but with reduced polarity due to alkyl substituents .
  • Synthetic Utility :

    • DMTMM is widely used in peptide synthesis due to its high coupling efficiency and stability under mild conditions . In contrast, this compound’s simpler structure may favor cost-effective bulk applications, such as phase-transfer catalysis.

Research Findings and Data Gaps

  • Ionic Liquids : Quaternary morpholinium salts like the diethyl variant are promising candidates for green solvents, though experimental data on their viscosity and conductivity are needed .

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